

3-(Pyridin-2-yl)propanoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanoic acid

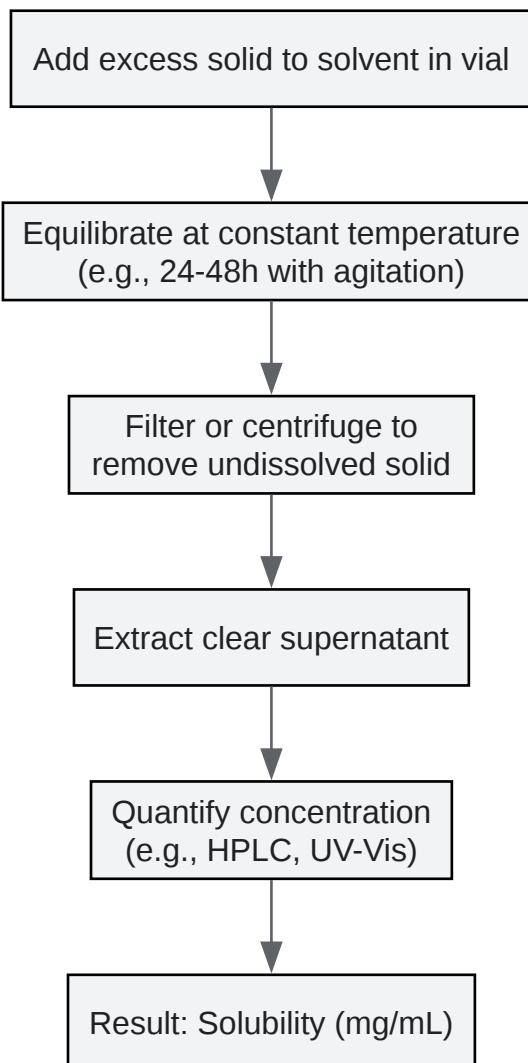
Cat. No.: B108000

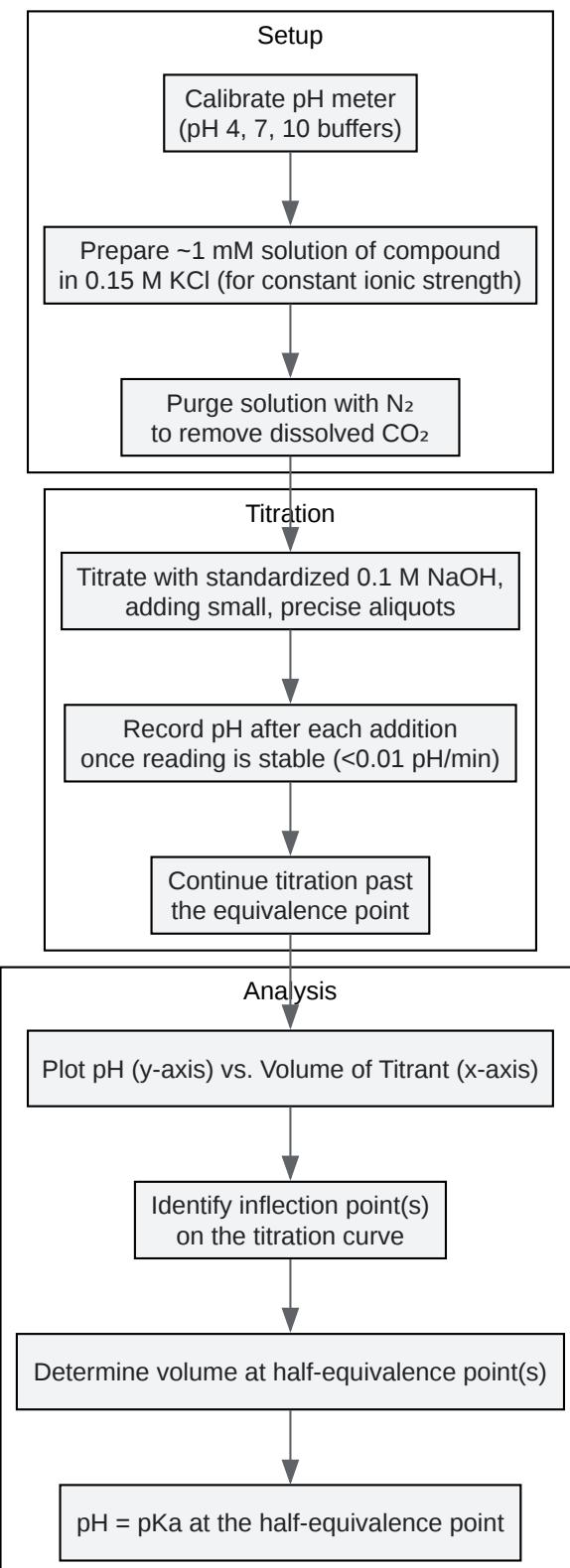
[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **3-(Pyridin-2-yl)propanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction


3-(Pyridin-2-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, possessing both a basic pyridine ring and an acidic carboxylic acid moiety, it serves as a versatile building block, or ligand, for the synthesis of more complex molecular architectures, including coordination polymers and pharmaceutical agents.^[1] An accurate and comprehensive understanding of its physical properties is paramount for its effective application, enabling precise control over reaction conditions, formulation development, and interpretation of biological activity.


This guide provides a detailed examination of the core physical and chemical properties of **3-(Pyridin-2-yl)propanoic acid**. Moving beyond a simple datasheet, this document offers insights into the experimental determination of these properties, grounding theoretical knowledge in practical, reproducible protocols. As such, it is designed to be an essential resource for any scientist working with this compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity. **3-(Pyridin-2-yl)propanoic acid** consists of a propanoic acid chain substituted at the 3-position with a

pyridin-2-yl group.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

- System Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. 2[2]. Sample Preparation:
 - Prepare a solution of the compound (e.g., 1 mM) in an aqueous solution with constant ionic strength (e.g., 0.15 M KCl). [2] * To determine the carboxylic acid pKa, the solution can be titrated with a standardized base (e.g., 0.1 M NaOH). To determine the pyridine pKa, the solution should first be fully protonated with a stoichiometric amount of strong acid (e.g., HCl) and then back-titrated with the standardized base.
- Titration Procedure:
 - Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer.
 - Immerse the calibrated pH electrode into the solution.
 - Add small, precise volumes of the titrant (e.g., 0.02 mL increments) using a calibrated burette.
 - After each addition, allow the pH reading to stabilize before recording the value. 4[2]. Data Analysis:
 - Plot the recorded pH values against the volume of titrant added.
 - The resulting titration curve will show one or two buffer regions. The center of each buffer region (the half-equivalence point) corresponds to the point where $\text{pH} = \text{pKa}$. [3] * Alternatively, calculate the first derivative ($d\text{pH}/dV$) of the curve to more accurately identify the equivalence point(s); the half-equivalence point volume is half of this volume.

Safety, Handling, and Purity

Safety and Hazard Information

According to the Globally Harmonized System (GHS), **3-(Pyridin-2-yl)propanoic acid** presents several hazards. Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Statement	Pictogram
Skin Irritation	H315: Causes skin irritation	Exclamation Mark
Eye Damage	H318: Causes serious eye damage	Corrosion
Respiratory Irritation	H335: May cause respiratory irritation	Exclamation Mark

Purity Assessment

The purity of **3-(Pyridin-2-yl)propanoic acid** is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or by ^1H NMR spectroscopy. The sharpness of the melting point provides an excellent preliminary indication of purity.

Conclusion

3-(Pyridin-2-yl)propanoic acid is a compound with a rich set of physical properties defined by its amphoteric chemical nature. Its moderate water solubility, sharp melting point, and distinct spectroscopic features make it a well-behaved molecule for laboratory use. A thorough understanding and experimental verification of its properties, particularly its pKa values and solubility profile under varying pH conditions, are essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials. The protocols and data presented in this guide serve as a comprehensive starting point for any researcher or developer engaged in work with this valuable chemical building block.

References

- Melting Point Determination. (n.d.). thinkSRS.com.
- Melting point determination. (n.d.). University of Alberta.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Melting point determination. (n.d.). SSERC.
- PubChem. (n.d.). **3-(Pyridin-2-yl)propanoic acid**. National Center for Biotechnology Information.

- Bui, J., & Lewis, R. E. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com.
- Hendriks, J. H., De Boer, J. H., De Ridder, J. D., & De Lepper, A. G. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Compounds useful as immunomodulators. (2015). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. WO2015160641A2 - Compounds useful as immunomodulators - Google Patents [patents.google.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- To cite this document: BenchChem. [3-(Pyridin-2-yl)propanoic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108000#3-pyridin-2-yl-propanoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com